REACTION_CXSMILES
|
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[NH2:11])[CH2:8]2.Cl.C(OC(=O)C)(=O)C.C(=O)(O)[O-].[Na+].C(Cl)Cl>O.[OH-].[Na+]>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[NH2:11])[CH2:8]2 |f:0.1,3.4,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C12C(C3CC(CC(C1)C3)C2)N.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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O.[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracting with methylene chloride
|
Type
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DRY_WITH_MATERIAL
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Details
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drying with MgSO4
|
Type
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FILTRATION
|
Details
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filtering
|
Type
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DISSOLUTION
|
Details
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This reagent (500 mg) was dissolved in methylene chloride (20 mL)
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Type
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ADDITION
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Details
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added dropwise
|
Type
|
WAIT
|
Details
|
The reaction was left
|
Type
|
WASH
|
Details
|
The solution was washed twice with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The white crystalline product looked clean by TLC (50% CH2Cl2/EtOAc, imaged with paraanisaldehyde, rf˜0.25) and NMR without further purification
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |